molecular formula C16H16O2 B3934104 7-(2-phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid

7-(2-phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B3934104
M. Wt: 240.30 g/mol
InChI Key: KBBYMOPPZJULCO-UHFFFAOYSA-N
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Description

7-(2-phenylethynyl)bicyclo[410]heptane-7-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction involves the cycloaddition of a furan with an olefinic or acetylenic dienophile under controlled conditions . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(2-phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2-phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with molecular targets through its reactive functional groups. The compound can act as a radical scavenger, neutralizing free radicals and preventing oxidative damage . The pathways involved include the donation of electrons to stabilize reactive species, thereby protecting cells and tissues from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid is unique due to the presence of the phenylethynyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other bicyclic compounds and enhances its utility in various research applications.

Properties

IUPAC Name

7-(2-phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c17-15(18)16(13-8-4-5-9-14(13)16)11-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBYMOPPZJULCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2(C#CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(2-phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid
Reactant of Route 2
7-(2-phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid
Reactant of Route 3
7-(2-phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-(2-phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid
Reactant of Route 5
7-(2-phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid
Reactant of Route 6
7-(2-phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid

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